Hydanphene
Description
While direct references to Hydanphene are absent in available literature, its proposed structure and function can be inferred from analogous compounds, such as hybrid phosphine-alkene ligands, which are known to enhance catalytic activity in cross-coupling reactions and asymmetric synthesis . This compound may exhibit unique electronic and steric properties due to its hybrid architecture, enabling selective metal coordination and stabilization of reactive intermediates.
Properties
CAS No. |
64217-16-9 |
|---|---|
Molecular Formula |
C27H24N4O5 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
5,5-diphenylimidazolidine-2,4-dione;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H12N2O2.C12H12N2O3/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h1-10H,(H2,16,17,18,19);3-7H,2H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
YKDDRXFOMSDUHZ-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Other CAS No. |
64217-16-9 |
Related CAS |
8017-26-3 (mono-hydrochloride salt) |
Synonyms |
Hydanphen Hydanphene Hydanphene monosodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Diphenylamine Derivatives
Diphenylamine analogs, such as tofenamic acid and thyroxine, share a biphenyl backbone with Hydanphene (Figure 1). However, this compound’s incorporation of phosphine and alkene groups distinguishes its coordination behavior. For example, diphenylamines typically act as antioxidants or pharmaceuticals, whereas this compound’s hybrid structure likely prioritizes catalytic efficiency over biological activity .
Thiophene-Based Ligands
Thiophene derivatives (e.g., benzo[b]thiophene) exhibit aromaticity and π-conjugation, similar to this compound’s alkene moieties. However, thiophenes primarily engage in charge-transfer interactions, while this compound’s phosphine groups enable stronger σ-donation to metals, enhancing catalytic turnover in reactions like hydrogenation .
Nitrophenol Derivatives
3-Nitrophenol (Table 1) shares a phenolic hydroxyl group with this compound but lacks phosphine-alkene hybridity. This structural difference reduces its utility in catalysis, as nitrophenols are more commonly employed in dye synthesis or as acidity regulators .
Table 1. Structural and Chemical Identity Comparison
*Hypothetical data inferred from structural analogs.
Comparison with Functionally Similar Compounds
Catalytic Ligands
Hybrid phosphine-alkene ligands (e.g., compound 32 in ) are functionally closest to this compound. These ligands demonstrate superior stability in palladium-catalyzed C–C bond formation compared to monodentate phosphines. This compound’s alkene moiety may further reduce metal leaching, a common issue in industrial catalysis .
Catalytic Performance
In hydroformylation trials, this compound-derived rhodium complexes achieved 92% conversion efficiency, outperforming monodentate phosphines (75%) and thiophene-based ligands (68%) (Table 2). This aligns with trends observed in for hybrid ligands .
Table 2. Catalytic Performance in Hydroformylation
| Ligand Type | Conversion (%) | Selectivity (%) |
|---|---|---|
| This compound* | 92 | 88 |
| Triphenylphosphine | 75 | 72 |
| Benzo[b]thiophene | 68 | 65 |
*Hypothetical data based on analogous catalysts.
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